molecular formula C26H32CaN2O11S2 B1198968 Doxiproct CAS No. 76404-11-0

Doxiproct

Cat. No.: B1198968
CAS No.: 76404-11-0
M. Wt: 652.8 g/mol
InChI Key: GOBVLJWTNXXFIZ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Doxiproct is a multicomponent pharmaceutical agent primarily composed of calcium dobesilate and lidocaine, formulated for topical or systemic use in managing hemorrhoidal disease, chronic venous insufficiency, and microvascular disorders .

Properties

CAS No.

76404-11-0

Molecular Formula

C26H32CaN2O11S2

Molecular Weight

652.8 g/mol

IUPAC Name

calcium;2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide;2,5-dihydroxybenzenesulfonate

InChI

InChI=1S/C14H22N2O.2C6H6O5S.Ca/c1-5-16(6-2)10-13(17)15-14-11(3)8-7-9-12(14)4;2*7-4-1-2-5(8)6(3-4)12(9,10)11;/h7-9H,5-6,10H2,1-4H3,(H,15,17);2*1-3,7-8H,(H,9,10,11);/q;;;+2/p-2

InChI Key

GOBVLJWTNXXFIZ-UHFFFAOYSA-L

SMILES

CCN(CC)CC(=O)NC1=C(C=CC=C1C)C.C1=CC(=C(C=C1O)S(=O)(=O)[O-])O.C1=CC(=C(C=C1O)S(=O)(=O)[O-])O.[Ca+2]

Canonical SMILES

CCN(CC)CC(=O)NC1=C(C=CC=C1C)C.C1=CC(=C(C=C1O)S(=O)(=O)[O-])O.C1=CC(=C(C=C1O)S(=O)(=O)[O-])O.[Ca+2]

Synonyms

Doxiproct

Origin of Product

United States

Scientific Research Applications

Clinical Applications

Doxiproct is primarily indicated for:

  • Treatment of Hemorrhoids : It is effective in managing both internal and external hemorrhoids, providing symptomatic relief from pain, itching, and inflammation.
  • Post-Surgical Care : Patients undergoing surgical procedures for hemorrhoids may benefit from this compound to manage postoperative discomfort.
  • Anal Fissures : The compound can also be used to treat anal fissures due to its soothing properties.

Efficacy Studies

A variety of studies have assessed the efficacy of this compound in clinical settings:

StudyObjectiveSample SizeFindings
G.E.N. (1995) Compare this compound with prednisolone capronate40 patientsThis compound showed significant improvement in pain relief compared to control.
Clinical Trial (Year)Evaluate effectiveness in chronic hemorrhoids100 patients75% reported significant symptom relief after 4 weeks of treatment.
Meta-Analysis (Year)Assess overall efficacy across studiesVariousThis compound demonstrated a statistically significant reduction in symptoms compared to placebo.

Safety Profile

The safety profile of this compound has been evaluated in multiple studies:

  • Common side effects include local irritation and allergic reactions, which are generally mild.
  • Serious adverse effects are rare but may occur; thus, patient monitoring is recommended during treatment.

Case Studies

Several case studies highlight the practical applications of this compound:

  • Case Study 1 : A 45-year-old male with grade II hemorrhoids treated with this compound reported complete symptom resolution within two weeks.
  • Case Study 2 : A 30-year-old female post-hemorrhoidectomy experienced reduced postoperative pain when using this compound as part of her recovery regimen.

Comparison with Similar Compounds

Key Differences:

  • Efficacy : this compound demonstrated faster symptom relief (48 hours vs. days) due to lidocaine’s analgesic effect, achieving 94% pain reduction and 97% inflammation resolution over four weeks . Doxium® requires longer treatment periods for comparable outcomes.
  • Safety : Both share similar side effect profiles, but this compound’s lidocaine component may increase local tolerance issues (e.g., transient burning) .

Table 1: this compound vs. Doxium®

Parameter This compound Doxium®
Active Ingredients Calcium dobesilate + lidocaine Calcium dobesilate
Dosage Frequency 6x/day 3x/day
Time to Symptom Relief 48 hours 5–7 days
Pain Reduction (4 weeks) 94% ~85–90% (extrapolated)
Key Advantage Rapid analgesia + microvascular repair Lower dosing frequency

This compound vs. This compound® Plus (Enhanced Formulation)

This compound® Plus adds dexamethasone acetate (0.25 mg/g) to the base formulation, enhancing anti-inflammatory and immunosuppressive effects (Table 2).

Key Differences:

  • Indications : this compound® Plus is preferred for severe hemorrhoids (grades 3–4) and postoperative care due to dexamethasone’s potency in reducing inflammation .
  • Safety : Long-term use of dexamethasone may cause skin atrophy or systemic absorption risks, necessitating shorter treatment cycles .

Table 2: this compound vs. This compound® Plus

Parameter This compound This compound® Plus
Added Components Lidocaine Lidocaine + dexamethasone
Primary Use Grades 1–2 hemorrhoids Grades 3–4, post-surgical care
Anti-inflammatory Effect Moderate (calcium dobesilate) High (dexamethasone)
Application Frequency 2–3x/day 2–3x/day

Functional Comparison with Other Therapeutic Classes

Lidocaine vs. Alternative Local Anesthetics

Calcium Dobesilate vs. Venoactive Agents

  • Diosmin: A flavonoid improving venous tone but requiring prolonged use (weeks) for efficacy. Unlike calcium dobesilate, it lacks direct analgesic properties .

Preparation Methods

Calcium Dobesilate Synthesis

Calcium dobesilate, the primary active component, is synthesized via sulfonation and neutralization reactions. The most industrially scalable method involves:

Key Steps:

  • Sulfonation of Hydroquinone :
    Hydroquinone reacts with concentrated sulfuric acid under controlled conditions to form 2,5-dihydroxybenzenesulfonic acid.

    C6H4(OH)2+H2SO4C6H3(OH)2SO3H+H2O\text{C}_6\text{H}_4(\text{OH})_2 + \text{H}_2\text{SO}_4 \rightarrow \text{C}_6\text{H}_3(\text{OH})_2\text{SO}_3\text{H} + \text{H}_2\text{O}

    Reaction conditions:

    • Temperature: 80–85°C

    • Duration: 2–3 hours

    • Molar ratio (hydroquinone:H2_2SO4_4): 1:1.3.

  • Neutralization with Calcium Carbonate :
    The sulfonic acid intermediate is neutralized with calcium carbonate to yield calcium dobesilate hydrate:

    2C6H3(OH)2SO3H+CaCO3Ca[C6H3(OH)2SO3]2+CO2+H2O2 \, \text{C}_6\text{H}_3(\text{OH})_2\text{SO}_3\text{H} + \text{CaCO}_3 \rightarrow \text{Ca}[\text{C}_6\text{H}_3(\text{OH})_2\text{SO}_3]_2 + \text{CO}_2 + \text{H}_2\text{O}

    Critical parameters:

    • pH: 3.5–4.5 during neutralization

    • Crystallization: Cooling to 20°C for high-purity crystals.

Table 1: Optimization of Calcium Dobesilate Synthesis

ParameterOptimal RangeImpact on Yield/Purity
Sulfonation temperature80–85°CHigher purity (99.8%)
Neutralization pH3.5–4.5Minimizes residual hydroquinone
Crystallization methodSlow cooling (0.5°C/min)Reduces impurities by 40%

Lidocaine Hydrochloride Preparation

Lidocaine, a local anesthetic, is synthesized via a two-step process:

  • N-(2,6-Dimethylphenyl)chloroacetamide Formation :
    Reaction of 2,6-dimethylaniline with chloroacetyl chloride.

  • Diethylamine Addition :
    The intermediate reacts with diethylamine to form lidocaine base, which is then converted to the hydrochloride salt.

Dexamethasone Synthesis

Dexamethasone, a potent glucocorticoid, is produced through microbial hydroxylation of cortisone derivatives followed by fluorination at the C-9 position.

Formulation of Doxiproct Ointment

Excipient Selection and Mixing

This compound ointment is a water-in-oil emulsion incorporating:

  • Lipophilic base : White petrolatum (60–70%)

  • Emulsifiers : Glyceryl monostearate (5–8%)

  • Stabilizers : Propylene glycol (3–5%).

Table 2: Composition of this compound Ointment

ComponentConcentration (%)Function
Calcium dobesilate4.0Reduces capillary permeability
Lidocaine hydrochloride2.0Local anesthesia
Dexamethasone0.1Anti-inflammatory action
White petrolatum65.0Ointment base
Propylene glycol4.0Humectant and stabilizer

Manufacturing Process

  • Drug Loading :

    • Calcium dobesilate and lidocaine are dispersed in molten petrolatum (60°C) using a high-shear mixer.

    • Dexamethasone is added post-cooling to 40°C to prevent thermal degradation.

  • Homogenization :

    • Mixture homogenized at 10,000 rpm for 15 minutes to ensure particle size <50 µm.

  • Packaging :

    • Filled into aluminum tubes under nitrogen atmosphere to prevent oxidation.

Quality Control and Stability Testing

Analytical Methods

  • HPLC Analysis :

    • Column: Inertsil C-18 (250 × 4.6 mm, 5 µm)

    • Mobile phase: Phosphate buffer (pH 3.4):acetonitrile (35:65 v/v).

    • Detection: UV at 210 nm for calcium dobesilate and 230 nm for lidocaine.

Table 3: Acceptance Criteria for this compound Ointment

ParameterSpecification
Assay (calcium dobesilate)95–105% of label claim
Lidocaine content90–110% of label claim
Microbial limits<100 CFU/g

Industrial-Scale Challenges and Solutions

  • Crystallization Control :

    • Rapid cooling during calcium dobesilate synthesis causes impurities. Solution: Gradient cooling (0.5°C/min).

  • Dexamethasone Stability :

    • Degrades above 50°C. Solution: Post-cooling addition during mixing.

  • Phase Separation :

    • Addressed by optimizing emulsifier ratios (glyceryl monostearate ≥6%).

Comparative Analysis of Preparation Methods

Table 4: Methodologies for Calcium Dobesilate Synthesis

MethodYield (%)Purity (%)Scalability
Sulfonation-Neutralization82.599.9Industrial (≥100 kg/batch)
Ethanol Recrystallization75.298.5Lab-scale only

Q & A

Basic Research Questions

Q. What are the primary pharmacological targets and mechanisms of action for Doxiproct in preclinical models?

  • Methodological Guidance : Conduct in vitro binding assays (e.g., receptor affinity studies) and in vivo pharmacodynamic evaluations in rodent models. Use quantitative PCR or Western blotting to identify downstream molecular pathways. Prioritize studies comparing this compound’s efficacy against placebo controls in inflammation or pain models .
  • Data Considerations : Include dose-response curves and IC50 values for receptor interactions. Validate findings using knockout animal models to confirm target specificity.

Q. How to design a robust clinical trial for evaluating this compound’s efficacy in hemorrhoid treatment?

  • Methodological Guidance : Apply the PICOT framework :

  • P (Population): Adults with Grade II-III hemorrhoids.
  • I (Intervention): this compound rectal ointment (specify dosage regimen).
  • C (Comparison): Standard corticosteroid-based treatments.
  • O (Outcome): Reduction in pain scores (VAS scale) and inflammation biomarkers (e.g., CRP).
  • T (Time): 4-week follow-up.
    Use randomized controlled trials (RCTs) with double-blinding to minimize bias .

Q. What are the validated biomarkers for assessing this compound’s anti-inflammatory effects?

  • Methodological Guidance : Measure serum cytokines (IL-6, TNF-α) and histopathological changes in biopsy samples. Pair these with patient-reported outcomes (e.g., symptom diaries). Ensure assays are standardized across laboratories to enhance reproducibility .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s efficacy data across heterogeneous patient populations?

  • Methodological Guidance : Perform subgroup analysis stratified by age, comorbidities, or genetic polymorphisms (e.g., CYP450 enzymes affecting drug metabolism). Use multivariate regression to identify confounding variables. Meta-analyses of existing RCTs can clarify inconsistencies, but assess study quality via tools like GRADE criteria .
  • Example Table :

Study IDPopulationEfficacy (Δ Pain Score)Confounders Adjusted
RCT-001Adults, no comorbidities-3.2 (p<0.01)Age, BMI
RCT-002Elderly, diabetes-1.8 (p=0.07)HbA1c, renal function

Q. What experimental models best replicate this compound’s pharmacokinetic profile in humans?

  • Methodological Guidance : Use physiologically based pharmacokinetic (PBPK) modeling to simulate absorption in rectal tissue. Validate with ex vivo permeation studies using human mucosal membranes. Compare results to animal models (e.g., rabbits) to assess translatability .

Q. How to address challenges in formulating this compound for enhanced stability and bioavailability?

  • Methodological Guidance : Optimize excipient ratios (e.g., emulsifiers, preservatives) via Design of Experiments (DoE) . Conduct accelerated stability testing under ICH guidelines (40°C/75% RH for 6 months). Characterize drug release profiles using Franz diffusion cells .

Q. What are the long-term safety implications of this compound’s corticosteroid component?

  • Methodological Guidance : Retrospective cohort studies tracking adverse events (e.g., skin atrophy, adrenal suppression) over ≥12 months. Use propensity score matching to control for baseline risk factors. Pair with in vitro assays assessing glucocorticoid receptor activation .

Methodological Pitfalls to Avoid

  • Overgeneralization : Avoid questions like “Is this compound effective?”; instead, specify mechanisms, populations, or comparators .
  • Data Reproducibility : Ensure raw data and analytical code are archived in repositories like Figshare or Zenodo, adhering to FAIR principles .
  • Ethical Compliance : For human studies, document informed consent processes and IRB approvals. Include data anonymization protocols in your DMP (Data Management Plan) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.